molecular formula C16H17N3O4S B12121491 methyl (2Z)-[3-(4-methoxybenzyl)-6-oxo-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene]ethanoate

methyl (2Z)-[3-(4-methoxybenzyl)-6-oxo-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene]ethanoate

Cat. No.: B12121491
M. Wt: 347.4 g/mol
InChI Key: NMVRRHFAVGRUKA-QPEQYQDCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic derivative featuring a fused [1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-one core. Key structural elements include:

  • Z-configuration: The (2Z) designation indicates stereospecific positioning of substituents around the double bond, influencing molecular geometry and reactivity.
  • Methyl ester: The ethanoate group at position 7 contributes to hydrophobicity and may serve as a synthetic handle for derivatization.
  • Oxo group: The 6-oxo group introduces hydrogen-bonding capacity, which could stabilize crystal packing or influence biological activity .

The compound’s synthesis likely involves cyclocondensation of thiazole and triazine precursors, followed by functionalization with the 4-methoxybenzyl group. Purification methods such as recrystallization (as described in ) and chromatography are critical for isolating stereoisomers .

Chemical Reactions Analysis

The compound may undergo various reactions, including:

    Oxidation: Conversion of functional groups (e.g., alcohols to ketones).

    Reduction: Reduction of carbonyl groups (e.g., ketones to alcohols).

    Substitution: Replacement of functional groups (e.g., halogenation).

    Condensation: Formation of larger molecules from smaller ones.

Common reagents and conditions would depend on the specific reaction. Major products formed would vary based on the reaction type.

Scientific Research Applications

Researchers have explored the compound’s applications in:

    Medicine: Investigating its potential as a drug candidate (e.g., antimicrobial, anticancer, or anti-inflammatory properties).

    Chemistry: Studying its reactivity and interactions with other molecules.

    Industry: Assessing its use in materials science or catalysis.

Mechanism of Action

The precise mechanism by which this compound exerts its effects remains an area of active research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues

The following compounds share core heterocyclic systems or substituents with the target molecule:

Compound Name Core Structure Substituents Key Features
Methyl (2Z)-[3-(4-methoxybenzyl)-6-oxo-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7-ylidene]ethanoate [1,3]thiazolo[3,2-a][1,3,5]triazin-7-one 4-Methoxybenzyl, methyl ester Z-configuration; electron-rich aromatic substituent
Methyl 4-[(Z)-[2-(3,4-dimethoxyphenyl)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]benzoate [1,3]thiazolo[3,2-b][1,2,4]triazol-5-one 3,4-Dimethoxyphenyl, benzoate Expanded aromatic system; additional methoxy group
[4-[(Z)-[2-(4-ethoxyphenyl)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]-2-methoxyphenyl] acetate [1,3]thiazolo[3,2-b][1,2,4]triazol-5-one 4-Ethoxyphenyl, acetate, 2-methoxyphenyl Ethoxy group enhances lipophilicity; acetate improves metabolic stability
5-(4-Methoxybenzyl)-4-amino-1,2,4-triazole-3-ylnaphthalene-1-carbothioate 1,2,4-triazole 4-Methoxybenzyl, naphthalene-carbothioate Amino group introduces basicity; naphthalene enhances π-π stacking

Key Observations:

Core Heterocycles: The target compound’s [1,3]thiazolo[3,2-a][1,3,5]triazin system differs from the [1,3]thiazolo[3,2-b][1,2,4]triazol core in analogues (e.g., –7). Triazole-containing analogues () exhibit higher polarity due to NH groups, impacting solubility .

Substituent Effects: Methoxy vs. Ethoxy: Ethoxy groups (e.g., ) increase lipophilicity (logP ~2.5 vs. ~1.8 for methoxy), affecting membrane permeability. Benzyl vs.

Notes:

  • Higher logP values in dimethoxy-substituted analogues () correlate with improved membrane penetration but may reduce aqueous solubility .

Crystallographic and Conformational Analysis

  • Target Compound : Likely exhibits puckering in the thiazolo-triazin ring, as described by Cremer and Pople’s ring puckering coordinates (). The Z-configuration imposes specific torsional angles, affecting molecular packing .
  • Analogues : Crystallographic data for compounds in –7 are unavailable, but SHELX refinement methods () could resolve their stereochemistry. Hydrogen-bonding patterns () may differ due to substituent electronic effects .

Biological Activity

Methyl (2Z)-[3-(4-methoxybenzyl)-6-oxo-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene]ethanoate is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, including antibacterial, anticancer properties, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a thiazolo-triazine core with a methoxybenzyl substituent, which is significant for its biological activity. The structure can be represented as follows:

CxHyNzOwSv\text{C}_{x}\text{H}_{y}\text{N}_{z}\text{O}_{w}\text{S}_{v}

Where x,y,z,w,vx,y,z,w,v are the respective counts of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms in the molecule.

Antibacterial Activity

Research indicates that compounds with similar thiazolo-triazine structures exhibit notable antibacterial effects. For instance:

  • Structure-Activity Relationship : The presence of a 4-methoxyphenyl group has been shown to enhance antibacterial activity significantly compared to other substituents. Studies have reported that compounds with this group can exhibit up to a twofold increase in efficacy against resistant bacterial strains .
  • Mechanism of Action : The thiazolo-triazine derivatives inhibit specific bacterial enzymes such as tRNA-(N1G37) methyltransferase (TrmD), which is crucial for bacterial protein synthesis .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies:

  • Cytotoxicity : In vitro studies have demonstrated that related compounds show significant cytotoxic effects against several cancer cell lines. For example:
    • A549 (lung carcinoma) : Compounds with similar structures have shown IC50 values in the range of 8.107 μM , indicating moderate to high activity .
    • MCF7 (breast cancer) : Some derivatives have exhibited better cytotoxic activity than standard chemotherapeutics like doxorubicin .
  • Mechanism of Action : The anticancer activity is often linked to the induction of apoptosis through caspase activation. For instance, compounds have been shown to activate caspases 3 and 8 in cancer cells .

Case Studies and Research Findings

Several key studies highlight the biological activity of compounds related to this compound:

Study ReferenceCompound TestedCell LineIC50 ValueMechanism
Various thiazolo-triazinesE. coli0.91 μMEnzyme inhibition
Thiadiazole derivativesA5498.107 μMApoptosis induction
Thiadiazole derivativesMCF719.5 μMCaspase activation

Properties

Molecular Formula

C16H17N3O4S

Molecular Weight

347.4 g/mol

IUPAC Name

methyl (2Z)-2-[3-[(4-methoxyphenyl)methyl]-6-oxo-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-7-ylidene]acetate

InChI

InChI=1S/C16H17N3O4S/c1-22-12-5-3-11(4-6-12)8-18-9-17-16-19(10-18)15(21)13(24-16)7-14(20)23-2/h3-7H,8-10H2,1-2H3/b13-7-

InChI Key

NMVRRHFAVGRUKA-QPEQYQDCSA-N

Isomeric SMILES

COC1=CC=C(C=C1)CN2CN=C3N(C2)C(=O)/C(=C/C(=O)OC)/S3

Canonical SMILES

COC1=CC=C(C=C1)CN2CN=C3N(C2)C(=O)C(=CC(=O)OC)S3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.